Product packaging for 3-Bromo-3',5'-difluorobenzophenone(Cat. No.:CAS No. 844879-37-4)

3-Bromo-3',5'-difluorobenzophenone

Cat. No.: B1302588
CAS No.: 844879-37-4
M. Wt: 297.09 g/mol
InChI Key: ZBHZLTXAVLDNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Benzophenone (B1666685) Derivatives in Modern Organic Synthesis and Materials Science

Benzophenone and its derivatives are a group of aromatic ketones that serve as a versatile scaffold in numerous applications. taylorandfrancis.comnih.gov In organic chemistry, the benzophenone core is a widely used building block for the synthesis of more complex molecules. wikipedia.org Its derivatives are prevalent in many natural products exhibiting a range of biological activities. nih.gov Furthermore, benzophenones are common photosensitizers in photochemistry, capable of initiating photochemical reactions. wikipedia.org

In the realm of materials science, benzophenone derivatives are integral to the development of advanced materials. They are used as photoinitiators for the polymerization of monomers and acrylates under UV light. taylorandfrancis.com Their ability to absorb UV radiation also makes them useful as UV blockers in plastics and packaging to prevent photodegradation. wikipedia.org Recently, benzophenone-based compounds have garnered significant attention for their use in organic light-emitting diodes (OLEDs), where they can function as host materials or emitters. researchgate.netmdpi.com The benzophenone core is noted for its high intersystem crossing efficiency, a desirable characteristic for developing advanced emitters in OLED technology. preprints.org The synthesis of high-performance polymers like poly(ether ether ketone) (PEEK) can also involve benzophenone derivatives, such as 4,4'-difluorobenzophenone (B49673). wright.edu

Strategic Importance of Halogenation in Modulating Molecular Reactivity and Electronic Properties

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, is a fundamental and powerful strategy in chemical synthesis. chemistrytalk.orgmt.com This modification significantly alters a molecule's properties. Halogen atoms are highly electronegative, meaning they have a strong tendency to attract electrons, which can effectively change the chemical properties of the organic molecule they are introduced to. chemistrytalk.org

The strategic placement of halogens can influence:

Reactivity: The type of halogen and its position on a molecule can direct the outcome of subsequent chemical reactions. For instance, in aromatic systems, electron-withdrawing halogens can direct incoming substituents to specific positions. numberanalytics.com

Intermediate Stability: Halogenated compounds, particularly organobromides and organoiodides, are valuable intermediates in synthesis, providing pathways to introduce other functional groups or build more complex molecular structures. mt.com

The order of reactivity among halogens is fluorine > chlorine > bromine > iodine. mt.com Fluorine forms very stable bonds, while iodine is easier to remove, making iodinated compounds useful for further functionalization. mt.com This tunability makes halogenation a key tool for designing molecules with specific desired characteristics for pharmaceuticals, polymers, and agrochemicals. chemistrytalk.orgmt.com

Overview of 3-Bromo-3',5'-difluorobenzophenone within the Context of Polyaromatic Systems

This compound is a specific halogenated derivative of benzophenone, a type of polyaromatic system. Its structure incorporates a bromine atom on one phenyl ring and two fluorine atoms on the other. This combination of different halogens at specific positions creates a molecule with unique electronic and steric properties.

PropertyValue
Chemical Formula C₁₃H₇BrF₂O
Molecular Weight 297.09 g/mol
Synonyms (3-bromophenyl)(3,5-difluorophenyl)methanone

Data sourced from chemicalbook.com

Within the context of polyaromatic systems, the introduction of both bromine and fluorine atoms onto the benzophenone framework is significant. The highly electronegative fluorine atoms and the bromine atom influence the electron distribution across the aromatic rings. The twisted geometry inherent to the benzophenone core, combined with the steric and electronic effects of the halogen substituents, can reduce intermolecular interactions. preprints.org This tailored molecular architecture is of interest for applications in materials science, where precise control over intermolecular forces and electronic properties is crucial for the performance of devices like OLEDs. The bromo-substituent also provides a reactive site for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of even more complex polyaromatic systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H7BrF2O B1302588 3-Bromo-3',5'-difluorobenzophenone CAS No. 844879-37-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromophenyl)-(3,5-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrF2O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHZLTXAVLDNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373633
Record name 3-Bromo-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844879-37-4
Record name (3-Bromophenyl)(3,5-difluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844879-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-3',5'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 3 ,5 Difluorobenzophenone and Analogous Compounds

Direct Halogenation Approaches

Direct halogenation of the benzophenone (B1666685) scaffold is a common strategy to introduce bromine and fluorine atoms. This approach relies on the careful selection of halogenating agents and reaction conditions to achieve the desired substitution pattern.

Electrophilic Bromination Strategies for Benzophenone Cores

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto the benzophenone ring system. nih.govbyjus.com The choice of brominating agent and catalyst plays a pivotal role in the success and selectivity of the reaction.

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic compounds. cdnsciencepub.com In the presence of an acid catalyst, NBS becomes a more potent source of electrophilic bromine. researchgate.netyoutube.com The reaction is typically carried out in a suitable solvent like acetonitrile. cdnsciencepub.com For activated aromatic rings, the reaction can proceed readily, often with high regioselectivity. cdnsciencepub.commanac-inc.co.jp The use of NBS is advantageous as the succinimide (B58015) byproduct can often be recovered and re-brominated. cdnsciencepub.com

Table 1: Electrophilic Aromatic Bromination with NBS

Substrate Reagent Catalyst Solvent Conditions Product Ref
Acetanilide NBS HCl (catalytic) Acetonitrile Not specified 4'-Bromoacetanilide youtube.com
Activated Arenes NBS None specified Acetonitrile 0 °C para-Substituted Bromoarenes cdnsciencepub.com
Activated Aromatic Substrates NBS 1 M HCl Acetone Not specified Nuclear Brominated Products researchgate.net

This table is interactive. Click on the headers to sort the data.

The classic method for aromatic bromination involves the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). byjus.comkhanacademy.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile that can attack the aromatic ring. byjus.comlibretexts.org This reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion, or sigma complex, followed by the loss of a proton to restore aromaticity. khanacademy.orglibretexts.org The reaction of p-hydroxybenzophenone with bromine in carbon tetrachloride, for instance, results in the formation of 3-bromo-4-hydroxyphenyl phenyl methanone, demonstrating the directing effect of the hydroxyl group. vedantu.com

Table 2: Bromination with Elemental Bromine and Catalysts

Substrate Reagent Catalyst Solvent Product Ref
Benzene Br₂ FeBr₃ Not specified Bromobenzene (B47551) byjus.comkhanacademy.org
p-Hydroxybenzophenone Br₂ None specified Carbon Tetrachloride 3-Bromo-4-hydroxyphenyl phenyl methanone vedantu.com

This table is interactive. Click on the headers to sort the data.

The position of bromination on the benzophenone core is dictated by the directing effects of the existing substituents on the aromatic rings. The hydroxyl group, for example, is an activating group and directs electrophilic substitution to the ortho and para positions. vedantu.com In contrast, the carbonyl group of the benzophenone is a deactivating group, directing incoming electrophiles to the meta position of its own ring. The regioselectivity of bromination can also be influenced by the solvent and other reaction conditions. manac-inc.co.jp For instance, the bromination of 3-substituted anilines with NBS shows solvent-dependent regioselectivity. manac-inc.co.jp Computational and experimental studies have shown that factors like kinetic versus thermodynamic control can also play a crucial role in determining the final product distribution. rsc.org

Fluorination Methodologies on Benzophenone Precursors

Introducing fluorine atoms onto a benzophenone precursor can be achieved through several methods. One common approach is nucleophilic aromatic substitution (SNA) on highly activated aromatic rings. For example, the synthesis of fluorinated benzophenones can be achieved by reacting a hexafluorobenzophenone with various nucleophiles. nih.gov Another strategy involves the use of fluorinating agents like potassium fluoride (B91410) or cesium fluoride to replace other halogens. nbinno.com The development of new and safer fluorinating reagents remains an active area of research. researchgate.net

Cross-Coupling and Coupling Reactions in Constructing the Benzophenone Skeleton

An alternative to direct halogenation is the construction of the benzophenone skeleton using cross-coupling reactions. These methods offer a high degree of flexibility in introducing various substituents.

One of the most powerful methods for forming the carbon-carbon bond of the benzophenone core is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov For example, 1,3,5-trimethoxybenzene (B48636) can be acylated to produce benzophenone derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are also invaluable tools for synthesizing substituted benzophenones. thieme-connect.com The Suzuki coupling, for instance, can be used to form aryl-aryl bonds by reacting an organoboron compound with an aryl halide. thieme-connect.com Site-selective Suzuki cross-coupling reactions on bis(triflates) of dihydroxybenzophenones have been shown to be highly effective. thieme-connect.com Other cross-coupling reactions, like the Sonogashira coupling, can be used to introduce further functional groups onto the benzophenone scaffold. nih.gov More recent developments in cross-electrophile coupling also provide new avenues for the synthesis of complex molecules. nih.gov

Friedel-Crafts Acylation for Benzophenone Assembly

A cornerstone in the synthesis of aryl ketones, the Friedel-Crafts acylation provides a direct route to the benzophenone scaffold. nih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, typically catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). byjus.commasterorganicchemistry.com

In the context of 3-Bromo-3',5'-difluorobenzophenone, this would conceptually involve the reaction of 1-bromo-3,5-difluorobenzene (B42898) with benzoyl chloride, or alternatively, the reaction of bromobenzene with 3,5-difluorobenzoyl chloride, in the presence of a suitable Lewis acid catalyst. The reaction proceeds by the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. masterorganicchemistry.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, yielding the desired benzophenone. byjus.com

Mechanistic Considerations of Acylation in Fluorinated Systems

The presence of fluorine atoms on the aromatic ring introduces specific electronic effects that influence the course of Friedel-Crafts acylation. Fluorine is an electronegative atom, and as such, it deactivates the aromatic ring towards electrophilic attack through a negative inductive effect (-I). However, it can also donate electron density through a positive mesomeric effect (+M) via its lone pairs.

In fluorinated systems, the deactivating inductive effect generally outweighs the activating mesomeric effect, making the reaction more challenging compared to unsubstituted benzene. The strong electron-withdrawing nature of the fluorine atoms decreases the nucleophilicity of the aromatic ring, necessitating harsher reaction conditions or more potent catalytic systems to achieve acylation. The regioselectivity of the acylation is also influenced by the fluorine substituents, directing the incoming acyl group to specific positions on the ring.

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative to classical methods like Friedel-Crafts acylation for constructing benzophenones. nih.govrsc.org These reactions often exhibit high functional group tolerance and can be conducted under milder conditions.

Suzuki-Miyaura Cross-Couplings in Fluorinated and Brominated Benzophenones

The Suzuki-Miyaura coupling reaction is a widely employed palladium-catalyzed process that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. mdpi.comnih.gov For the synthesis of fluorinated and brominated benzophenones, this could involve the coupling of an appropriately substituted arylboronic acid with an aryl halide. researchgate.net For instance, 3-bromophenylboronic acid could be coupled with 1-iodo-3,5-difluorobenzene, or conversely, (3,5-difluorophenyl)boronic acid could be reacted with a 3-bromoaryl halide in the presence of a palladium catalyst and a base. mdpi.com

The presence of fluorine atoms can impact the efficiency of the Suzuki-Miyaura coupling. While electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step of the catalytic cycle, highly fluorinated arylboronates can sometimes present challenges in the transmetalation step. researchgate.net Careful optimization of the catalyst, ligands, base, and solvent system is often necessary to achieve high yields in the synthesis of polyfluorinated biaryl ketones. researchgate.netsciforum.net

Heck Coupling and Related Arylation Reactions

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov While not a direct method for benzophenone synthesis, variations and related arylation reactions can be employed. For instance, the arylation of a suitable styrenic precursor followed by oxidation could lead to the benzophenone core.

More direct approaches involve carbonylative coupling reactions. In these methods, carbon monoxide is incorporated to form the ketone functionality. For example, a palladium catalyst can facilitate the coupling of an aryl halide (like 1-bromo-3,5-difluorobenzene) with an arylmetal reagent in the presence of carbon monoxide. While effective, the use of toxic and flammable CO gas can be a limitation. nih.gov Recent developments focus on using CO surrogates to circumvent this issue. nih.gov

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. diva-portal.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) in Fluorinated Benzophenone Synthesis

Nucleophilic aromatic substitution (SNAr) provides a powerful strategy for the synthesis and functionalization of electron-deficient aromatic rings, such as those found in fluorinated benzophenones. masterorganicchemistry.comyoutube.com In this reaction, a nucleophile replaces a leaving group (often a halide) on the aromatic ring. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.com

In the context of this compound, the two fluorine atoms on one of the phenyl rings strongly activate it towards nucleophilic attack. This allows for the selective replacement of one or both fluorine atoms by various nucleophiles. lboro.ac.uk

Strategies for Incorporating Functional Groups via SNAr

The high reactivity of the C-F bonds in the 3,5-difluorophenyl moiety of the benzophenone towards nucleophiles opens up a wide range of possibilities for introducing new functional groups. wright.eduresearchgate.net This is a key strategy for synthesizing derivatives with tailored properties. For example, reacting this compound with nucleophiles such as alkoxides, thiolates, or amines can lead to the corresponding ether, thioether, or amino-substituted benzophenones.

This approach is particularly valuable in the synthesis of poly(aryl ether ketone) (PAEK) polymers. wright.edu By reacting difluorobenzophenone monomers with bisphenols in a nucleophilic aromatic substitution polymerization, high-performance polymers with desirable thermal and mechanical properties can be obtained. The ability to pre-functionalize the benzophenone monomer via SNAr allows for the synthesis of polymers with pendant functional groups, which can then be used to tune the polymer's properties or for post-polymerization modifications. wright.edu

Catalyst-Free C-N Coupling in Related Systems

While transition-metal-catalyzed reactions like the Buchwald-Hartwig and Ullmann couplings are standard for forming C-N bonds, there is growing interest in catalyst-free alternatives. acs.orgrsc.org One such pathway is the nucleophilic aromatic substitution (SNAr) reaction. wikipedia.orgchemistrysteps.com This reaction can proceed without a metal catalyst, typically when a nucleophile displaces a leaving group on an aromatic ring that is activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism involves a two-step addition-elimination process. chemistrysteps.com

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The aromaticity of the ring is temporarily broken during this step.

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, as the rate-determining step is usually the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com Although direct, catalyst-free C-N coupling to form precursors for this compound is not commonly reported, the principles of SNAr are relevant for the synthesis of related diarylamine structures or other nitrogen-containing intermediates under specific conditions. acs.orgnih.gov However, these reactions can require harsh conditions of high temperature and pressure, or the presence of a very strong base. chemistrysteps.com

Alternative Synthetic Routes to Halogenated Aromatic Intermediates

The synthesis of this compound would likely proceed via the coupling of two key halogenated aromatic intermediates: a 3-bromophenyl moiety and a 3,5-difluorophenyl moiety. A common strategy for forming benzophenones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride with an aromatic ring in the presence of a Lewis acid catalyst. masterorganicchemistry.com For the target compound, this could involve the acylation of 1-bromo-3,5-difluorobenzene with 3-bromobenzoyl chloride. The following sections describe methods for preparing such halogenated precursors.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary aryl amines into aryl halides via a diazonium salt intermediate. jmu.educhemicalbook.com This transformation is particularly useful for introducing a bromine atom onto an aromatic ring, which might not be achievable through direct bromination due to regioselectivity issues. The general process involves two main steps:

Diazotization: The aromatic amine is treated with a source of nitrous acid (commonly sodium nitrite (B80452), NaNO₂) in the presence of a strong acid (like hydrobromic acid, HBr) at low temperatures (typically 0-5 °C) to form a diazonium salt.

Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst. google.com The diazonio group (-N₂⁺) is an excellent leaving group and is replaced by the bromide ion to yield the aryl bromide. google.com

This reaction can be applied to synthesize precursors such as 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline (B1215098). google.comgoogle.com The reaction is known for its reliability, though yields can be influenced by the substituents on the aromatic ring. chemicalbook.com Modified procedures, such as using organic nitrite esters like tert-butyl nitrite in an organic solvent, offer milder conditions for in situ diazotization. chemicalbook.com

Table 1: Key Features of the Sandmeyer Reaction for Bromination

FeatureDescription
Starting Material Primary Aryl Amine
Reagents 1. NaNO₂, HBr (for diazotization)2. CuBr (for substitution)
Intermediate Aryl Diazonium Salt
Product Aryl Bromide
Key Advantages Good for installing bromine in specific positions; reliable method.

Grignard reagents (R-MgX) are powerful nucleophiles widely used for carbon-carbon bond formation. nih.gov A primary application is their reaction with carbonyl compounds. The synthesis of aryl ketones, including fluorinated derivatives, can be efficiently achieved by reacting a Grignard reagent with an acyl chloride. acs.orgottokemi.com

To synthesize a halogenated benzophenone, two main Grignard-based routes are plausible:

Route A: A Grignard reagent prepared from a bromo-aromatic compound (e.g., phenylmagnesium bromide from bromobenzene) reacts with a fluorinated benzoyl chloride.

Route B: A Grignard reagent is formed from a fluorinated aryl halide (e.g., from 1-bromo-3,5-difluorobenzene) and then reacted with a brominated benzoyl chloride (e.g., 3-bromobenzoyl chloride). nbinno.com

The reaction involves the nucleophilic addition of the Grignard reagent's carbanion to the electrophilic carbonyl carbon of the acyl chloride. A key challenge is preventing a second addition of the Grignard reagent to the newly formed ketone product, which would lead to a tertiary alcohol. nih.gov However, modern protocols have been developed to moderate the reactivity of the Grignard reagent, for instance, by using additives like bis[2-(N,N-dimethylamino)ethyl] ether, which allows for the selective formation of the ketone in high yields. wikipedia.orgchemistrysteps.comottokemi.com This method is effective for a range of Grignard reagents and acid chlorides, including those with various functional groups. wikipedia.org For example, the synthesis of 3,4-difluorobenzaldehyde (B20872) has been demonstrated using a Grignard exchange reaction, highlighting the utility of this chemistry for fluorinated aromatics. khanacademy.org

Purification and Isolation Techniques for Halogenated Benzophenones

After synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Therefore, effective purification is essential to isolate the halogenated benzophenone in high purity.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds, including halogenated benzophenones. sigmaaldrich.com This method separates compounds based on their differential adsorption to a stationary phase as a mobile phase (eluent) is passed through the column. jmu.edu

For halogenated aromatic compounds, silica (B1680970) gel is a common choice for the stationary phase. The selection of the mobile phase is critical for achieving good separation. A non-polar solvent system, such as a mixture of petroleum ether (or hexanes) and ethyl acetate (B1210297), is often employed. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the target compound. For instance, the purification of 3,3'-difluorobenzophenone, a structurally related compound, has been successfully achieved using silica gel column chromatography with a petroleum ether:ethyl acetate solvent system. chemicalbook.com The separation of halogenated benzenes can be influenced by halogen–π interactions with the stationary phase, with retention times often increasing with the size and number of halogen substituents.

Table 2: Typical Parameters for Column Chromatography of Halogenated Benzophenones

ParameterCommon Choices
Stationary Phase Silica Gel, Alumina
Mobile Phase Hexane/Ethyl Acetate, Petroleum Ether/Dichloromethane
Separation Principle Differential adsorption based on polarity.
Detection Thin-Layer Chromatography (TLC), UV visualization

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, causing it to form crystals while the impurities remain dissolved in the solvent (mother liquor). rsc.org

The choice of solvent is crucial for successful recrystallization. An ideal solvent should:

Dissolve the compound sparingly or not at all at room temperature.

Dissolve the compound completely at its boiling point.

Not react with the compound.

Be easily removable from the purified crystals.

For benzophenones, which are generally non-polar to moderately polar, solvents like ethanol (B145695), petroleum ether, or mixtures of polar and non-polar solvents are often effective. google.comnbinno.com For instance, benzophenone itself can be recrystallized from 95% ethanol or petroleum ether. rsc.orggoogle.com The process can be initiated by scratching the inside of the flask or by adding a seed crystal to induce crystallization. masterorganicchemistry.com The purified crystals are then collected by filtration and washed with a small amount of cold solvent.

Chemical Reactivity and Transformation Pathways of 3 Bromo 3 ,5 Difluorobenzophenone

Nucleophilic Substitution Reactions at Bromine Centers

The carbon-bromine bond on the phenyl ring represents a primary site for nucleophilic aromatic substitution (SNAr) reactions. In these processes, the bromine atom, a good leaving group, is displaced by a nucleophile. The reactivity of this site is enhanced by the electron-withdrawing nature of the adjacent carbonyl group, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction sequence.

Substitution with Nitrogen-Containing Nucleophiles (e.g., Amines)

The displacement of the bromine atom by nitrogen-based nucleophiles, such as ammonia (B1221849) or primary and secondary amines, is a key transformation for introducing nitrogen-containing functional groups. These reactions typically require a catalyst, such as a copper salt (Ullmann condensation) or a palladium complex (Buchwald-Hartwig amination), to proceed efficiently. nih.govdocbrown.info The reaction with ammonia can yield the corresponding primary amine, 3-amino-3',5'-difluorobenzophenone.

However, the primary amine product is itself a nucleophile and can react further with the starting brominated compound. chemguide.co.uk This can lead to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts if the reaction conditions are not carefully controlled. chemguide.co.ukyoutube.comsavemyexams.com Using a large excess of the nitrogen nucleophile can help to favor the formation of the primary or secondary amine product. chemguide.co.uk

Table 1: Representative Nucleophilic Substitution with Amines

Reactant Nucleophile Catalyst/Conditions Product
3-Bromo-3',5'-difluorobenzophenone Ammonia (NH₃) Pd or Cu catalyst, Base, Heat 3-Amino-3',5'-difluorobenzophenone
This compound Primary Amine (R-NH₂) Pd or Cu catalyst, Base, Heat 3-(Alkylamino)-3',5'-difluorobenzophenone

Substitution with Sulfur-Containing Nucleophiles (e.g., Thiols)

Analogous to nitrogen nucleophiles, sulfur-containing compounds like thiols can also displace the bromine atom. Thiols are potent nucleophiles, and their corresponding conjugate bases, thiolates, are even more reactive. masterorganicchemistry.comyoutube.com These reactions are typically carried out in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then attacks the carbon atom bearing the bromine, leading to the formation of a thioether. nih.govresearchgate.net

These reactions are valuable for the synthesis of various sulfur-containing derivatives, which are important intermediates in medicinal chemistry and materials science. The reaction conditions are generally similar to those used for amination, often employing a polar aprotic solvent. nih.gov

Table 2: Representative Nucleophilic Substitution with Thiols

Reactant Nucleophile Conditions Product
This compound Thiol (R-SH) Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMAc, DMF), Heat 3-(Alkylthio)-3',5'-difluorobenzophenone

Reactivity of the Carbonyl Group

The ketone functional group is a central feature of this compound, and its reactivity is a cornerstone of the molecule's chemistry. It can undergo reduction to form an alcohol or participate in condensation reactions to yield a variety of derivatives.

Reduction Reactions of the Ketone Moiety

The carbonyl group can be readily reduced to a secondary alcohol, yielding (3-bromophenyl)(3,5-difluorophenyl)methanol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are typically effective for this transformation. researchgate.net This reaction is generally chemoselective, leaving the carbon-bromine and carbon-fluorine bonds intact.

More powerful reducing agents are generally not required and may lead to undesired side reactions. For instance, catalytic hydrogenation with certain catalysts or harsher reducing systems could potentially cause dehalogenation, cleaving the C-Br bond. Electrochemical studies on substituted benzophenones show that halogen substituents can lower the stability of the initially formed radical anion, which could influence the reaction pathway under certain reductive conditions. researchgate.netresearchgate.net Photochemical reduction, a classic reaction of benzophenone (B1666685) itself which yields benzopinacol, is also a possible pathway under UV irradiation in a hydrogen-donating solvent like isopropanol (B130326) or ethanol (B145695).

Table 3: Common Reduction Reactions of the Carbonyl Group

Reactant Reagent/Conditions Product
This compound Sodium Borohydride (NaBH₄), Methanol/Ethanol (3-Bromophenyl)(3,5-difluorophenyl)methanol

Condensation and Derivative Formation

The carbonyl carbon is electrophilic and can react with various nucleophiles in condensation reactions to form new carbon-nitrogen double bonds. These reactions are classic methods for the derivatization of ketones. byjus.com For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. Similarly, reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), will form the respective hydrazone or 2,4-dinitrophenylhydrazone. Reaction with semicarbazide (B1199961) hydrochloride produces a semicarbazone. byjus.com These crystalline derivatives are often used for the characterization and identification of ketones.

It is important to note that because this compound lacks α-hydrogens (hydrogen atoms on the carbons adjacent to the carbonyl group), it cannot undergo self-condensation reactions like the aldol (B89426) condensation. byjus.com

Table 4: Typical Carbonyl Condensation Reactions

Reactant Reagent Product Type
This compound Hydroxylamine (NH₂OH) Oxime
This compound Hydrazine (NH₂NH₂) Hydrazone
This compound Semicarbazide (NH₂CONHNH₂) Semicarbazone

Electrophilic Aromatic Substitution on Fluorinated Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds, but it is significantly disfavored for this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.orgbyjus.com Both aromatic rings are strongly deactivated towards attack by electrophiles.

The deactivation stems from the powerful electron-withdrawing effects of the substituents. The fluorinated ring is deactivated by the two highly electronegative fluorine atoms and the meta-directing carbonyl group. wikipedia.orgstackexchange.com Similarly, the other ring is deactivated by the inductive effect of the bromine atom and the resonance and inductive effects of the carbonyl group.

Any attempt to force an electrophilic substitution, such as nitration or halogenation, would require extremely harsh conditions (e.g., strong acids, high temperatures). libretexts.org The substitution, if it were to occur, would be directed to the positions meta to the existing deactivating groups. For the difluorinated ring, this would be the C4' position. For the brominated ring, this would be the C5 position. However, due to the severe deactivation of the rings, such reactions are generally impractical and would likely result in low yields and a mixture of products.

Photochemical Reactivity of Benzophenone Derivatives

Benzophenones are classic photosensitizers, and their derivatives, including this compound, exhibit rich photochemical reactivity upon absorption of UV radiation. This reactivity stems from the electronic properties of the carbonyl group.

The photochemistry of benzophenone is initiated by the absorption of a photon, which promotes an electron from a non-bonding (n) orbital on the carbonyl oxygen to an antibonding π* orbital of the carbonyl group (an n→π* transition). This initially forms a short-lived excited singlet state (S₁), which rapidly and efficiently undergoes intersystem crossing (ISC) to the more stable triplet state (T₁). The presence of a bromine atom in this compound may further enhance the rate of ISC due to the heavy-atom effect.

Once formed, the triplet state is a diradical species and is the primary origin of benzophenone's photochemical reactivity. Two main pathways can follow:

Intermolecular Hydrogen Abstraction: In the presence of a hydrogen-donating solvent (like isopropanol) or substrate, the electrophilic oxygen of the triplet benzophenone can abstract a hydrogen atom, forming a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol. This process is known as photoreduction.

α-Cleavage (Norrish Type I Reaction): The excited triplet state can also undergo cleavage of the bond between the carbonyl carbon and one of the adjacent aryl rings. For this compound, this would lead to the formation of a benzoyl radical and a 3-bromo-3',5'-difluorophenyl radical. These radical species can then engage in a variety of subsequent reactions, such as recombination or hydrogen abstraction from the solvent. Studies on substituted benzoin (B196080) derivatives have shown that substituents on the phenyl rings can significantly influence the quantum yield of this photo-cleavage process.

The competition between these two pathways depends on factors such as the solvent, the presence of hydrogen donors, and the specific electronic properties of the benzophenone derivative. acs.org

Metal-Mediated Transformations and Hydride Chemistry

The reactivity of this compound with metal-mediated reagents, particularly those involving hydrides, is a critical aspect of its chemical behavior. These transformations can lead to a variety of products through pathways such as insertion reactions and hydrogen transfer processes. The electronic and steric nature of the substituents—the bromo group on one phenyl ring and the two fluoro groups on the other—significantly influences the reactivity of the central carbonyl group.

Insertion Reactions into Metal Hydride Complexes

The interaction of benzophenones with metal hydrides can proceed through several mechanisms, including the migratory insertion of a hydride ligand from a metal center to the carbonyl carbon. libretexts.org This process, a type of 1,1-insertion, involves the formation of a metal formyl-type intermediate. libretexts.org The carbonyl group of the benzophenone acts as an electrophile, attracting the nucleophilic hydride attached to the transition metal. libretexts.org

While direct experimental data on the insertion reactions of this compound with specific metal hydride complexes is not extensively documented in publicly available literature, the reactivity can be inferred from studies on substituted benzophenones. For instance, the reduction of various benzophenones with metal hydrides like borane (B79455) (BH₃), aluminum hydride (AlH₃), 9-borabicyclo[3.3.1]nonane (9-BBN), and diisobutylaluminium hydride (DIBAL) has been investigated. These studies reveal that the nature of the metal hydride and the substituents on the benzophenone ring dictate the reaction mechanism.

The reaction of benzophenones with reagents like BH₃ and LiAlH₄ is believed to proceed via a polar mechanism, where a direct nucleophilic attack of the hydride on the carbonyl carbon is the key step. In contrast, the reaction with DIBAL has been suggested to involve a rate-determining electron transfer from the aluminum reagent to the ketone. The presence of electron-withdrawing groups, such as the fluorine atoms in this compound, would be expected to enhance the electrophilicity of the carbonyl carbon, likely favoring a polar, nucleophilic attack mechanism.

A generalized scheme for the migratory insertion of a metal-bound hydride to a coordinated benzophenone derivative is depicted below:

Scheme 1: Generalized Migratory Insertion of a Hydride to a Coordinated Benzophenone

Where M-H is a metal hydride complex, and Ar and Ar' represent the substituted phenyl rings.

The following table summarizes the kinetic isotope effects (KIEs) observed in the reduction of benzophenone-7-¹⁴C with various metal hydrides, providing insight into the transition state of these reactions.

Metal Hydride ReagentSolvent¹²k/¹⁴k KIEProposed Mechanism
BH₃THF1.035 ± 0.002Polar
AlH₃Et₂O1.021 ± 0.004Polar
9-BBNTHF1.027 ± 0.004Polar
DIBALHexane1.000 ± 0.003Electron Transfer
LiAlH₄THF1.017 ± 0.007Polar

Data sourced from a study on the reduction of benzophenone with metal hydrides.

Hydrogen Transfer Reactions in Related Systems

Hydrogen transfer reactions represent another significant transformation pathway for benzophenones, often catalyzed by transition metal complexes. mdpi.com In these reactions, a hydrogen donor molecule, typically a secondary alcohol like isopropanol, transfers hydrogen to the benzophenone (the hydrogen acceptor) to yield the corresponding benzhydrol. researchgate.netmdpi.com This process is often reversible and the reaction equilibrium depends on the concentrations of the donor and acceptor, as well as the thermodynamic stability of the involved species. mdpi.com

The mechanism of catalytic transfer hydrogenation can be complex, but a common pathway involves the formation of a metal hydride intermediate. mdpi.com For example, in ruthenium-catalyzed transfer hydrogenations, a ruthenium(II) precursor can be converted to a ruthenium(II) hydride species, which is the active catalyst. researchgate.net This hydride then transfers to the carbonyl carbon of the benzophenone.

Studies on the transfer hydrogenation of substituted acetophenones and benzophenones have shown that the electronic properties of the substituents play a crucial role. mdpi.com For this compound, the electron-withdrawing fluorine atoms would increase the reduction potential of the carbonyl group, making it a more favorable hydrogen acceptor. The catalytic cycle for a generic transfer hydrogenation of a benzophenone derivative is illustrated below:

Scheme 2: Generalized Catalytic Cycle for Transfer Hydrogenation of a Benzophenone

Formation of the active metal hydride: [M] + R₂CHOH -> [M]-H + R₂C=O + H⁺

Coordination of the benzophenone: [M]-H + Ar(Ar')C=O -> [M]-H(Ar(Ar')C=O)

Hydride transfer to the carbonyl: [M]-H(Ar(Ar')C=O) -> [M]-O-CH(Ar)(Ar')

Protonolysis and catalyst regeneration: [M]-O-CH(Ar)(Ar') + H⁺ -> [M] + Ar(Ar')CHOH

The efficiency of these reactions can be high, with significant conversions observed under relatively mild conditions. For instance, the transfer hydrogenation of benzophenone using a ruthenium catalyst and isopropanol as the hydrogen source can achieve high conversion rates. researchgate.net The presence of a base is often required to facilitate the formation of the metal alkoxide from the hydrogen donor. researchgate.net

The following table presents data from a study on the catalytic transfer hydrogenation of benzophenone, which serves as a model for the expected reactivity of its substituted derivatives.

Catalyst SystemHydrogen DonorBaseTemperature (°C)Time (h)Conversion (%)
Ruthenium(II) complex2-propanolKOiPr82394

Data sourced from a study on the transfer hydrogenation of benzophenone derivatives. researchgate.net

Spectroscopic Characterization Methodologies in Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound like 3-Bromo-3',5'-difluorobenzophenone, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is necessary for a complete and unambiguous assignment.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the seven aromatic protons distributed across two distinct phenyl rings. The electron-withdrawing nature of the carbonyl group and the halogen substituents significantly influences the chemical shifts of these protons, generally shifting them downfield.

The protons on the 3-bromophenyl ring are anticipated to exhibit complex splitting patterns due to their close proximity and spin-spin coupling. The protons on the 3',5'-difluorophenyl ring are expected to show characteristic splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

Predicted ¹H NMR Data for this compound Spectrometer Frequency: 400 MHz, Solvent: CDCl₃

Assigned Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-2', H-6' 7.35 - 7.45 Doublet of doublets (dd)
H-4' 7.15 - 7.25 Triplet of triplets (tt)
H-2 7.90 - 8.00 Singlet (broad) or narrow triplet
H-4, H-6 7.70 - 7.85 Multiplet (m)

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 13 distinct signals are expected: one for the carbonyl carbon and twelve for the aromatic carbons.

The carbonyl carbon (C=O) will appear significantly downfield, typically in the range of 190-195 ppm. The carbon attached to the bromine atom (C-3) experiences a "heavy atom effect," which results in an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com The carbons in the difluorophenyl ring will exhibit splitting due to coupling with the fluorine atoms (¹J_CF, ²J_CF, ³J_CF), which is a key diagnostic feature. mdpi.com The carbons directly bonded to fluorine (C-3' and C-5') will appear as doublets with large one-bond coupling constants (¹J_CF ≈ 240-250 Hz).

Predicted ¹³C NMR Data for this compound Spectrometer Frequency: 100 MHz, Solvent: CDCl₃

Assigned Carbon Predicted Chemical Shift (δ, ppm)
C=O ~194.5
C-1' ~141.0 (t)
C-3'/C-5' ~163.0 (dd)
C-1 ~138.5
C-2/C-6 ~131.5, ~135.0
C-4/C-5 ~130.0, ~128.0
C-3 ~122.5
C-2'/C-6' ~115.0 (dd)

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique used specifically to analyze the fluorine atoms in a molecule. Since the two fluorine atoms in this compound are chemically equivalent, they are expected to produce a single signal in the ¹⁹F NMR spectrum. diva-portal.org The chemical shift of this signal typically falls within the range observed for aromatic fluorides. sigmaaldrich.com This signal's multiplicity will be a triplet, resulting from coupling to the two neighboring ortho protons (H-2' and H-6'). For accurate measurement, chemical shifts are reported relative to an internal standard, such as trichlorofluoromethane (B166822) (CFCl₃). rsc.org

Predicted ¹⁹F NMR Data for this compound Spectrometer Frequency: 376 MHz, Solvent: CDCl₃, Standard: CFCl₃ at δ = 0 ppm

Assigned Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity

Phosphorus-31 (³¹P) NMR for Catalyst Ligand Studies

³¹P NMR spectroscopy is not used to characterize the structure of this compound itself, as it contains no phosphorus. However, this technique is indispensable for studying the synthesis of such molecules, particularly when transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) are employed. rsc.orgnih.gov

These reactions frequently utilize phosphine-based ligands that coordinate to a metal center (like palladium). ³¹P NMR is used to:

Characterize the phosphine (B1218219) ligands and their metallic complexes.

Monitor the progress of a reaction by observing the change in the chemical shift of the phosphorus nucleus as the ligand participates in the catalytic cycle.

Gain insight into the electronic and steric properties of the catalyst, as the ³¹P chemical shift is highly sensitive to the phosphorus atom's environment. nih.gov

For example, the coordination of a phosphine ligand to a palladium center typically results in a significant downfield shift in the ³¹P NMR spectrum compared to the free ligand, confirming the formation of the active catalyst.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and offers clues about the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interactions with a capillary column in the gas chromatograph. mdpi.com The separated components then enter the mass spectrometer. For this compound, electron ionization (EI) is a common method used to generate ions.

The resulting mass spectrum will prominently feature the molecular ion (M⁺). A key characteristic will be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of signals of nearly equal intensity, M⁺ and (M+2)⁺, which is a definitive indicator of a monobrominated compound. thermofisher.com

The molecule will also break apart in predictable ways. Common fragmentation pathways for benzophenones include cleavage at the carbonyl group, leading to the formation of substituted benzoyl cations.

Predicted Key Fragments in the GC-MS Spectrum of this compound

m/z Value Proposed Fragment Ion Formula Notes
296/298 [C₁₃H₇BrF₂O]⁺ Molecular Ion (M⁺) Shows characteristic 1:1 isotopic pattern for Bromine.
217 [C₁₃H₇F₂O]⁺ [M-Br]⁺ Loss of a bromine radical.
183/185 [C₇H₄BrO]⁺ Bromobenzoyl cation Cleavage of the C-C bond adjacent to the carbonyl.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC is used to separate the compound from any impurities or starting materials from the reaction mixture. The separated compound then enters the mass spectrometer.

The mass spectrometer ionizes the molecule and separates the ions based on their mass-to-charge ratio (m/z). This provides two crucial pieces of information:

Retention Time (RT): The time it takes for the compound to pass through the chromatography column, which is characteristic of the molecule under specific conditions (e.g., column type, solvent gradient, and flow rate).

Mass-to-Charge Ratio (m/z): This allows for the determination of the molecular weight of the compound. For this compound (C₁₃H₇BrF₂O), the expected molecular weight is approximately 297.1 g/mol . chemicalbook.comchemicalbook.com

LC-MS is a standard method for the analysis of halogenated organic compounds, providing both qualitative and quantitative data. bldpharm.combldpharm.combldpharm.com The high sensitivity of modern LC-MS systems can allow for detection at very low concentrations. nih.gov

Time-of-Flight Mass Spectrometry (TOF-MS)

Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that measures the precise mass of a molecule. It determines the mass-to-charge ratio by measuring the time it takes for an ion to travel a known distance in a field-free region. Lighter ions travel faster and reach the detector first, while heavier ions travel more slowly.

For this compound, TOF-MS is invaluable for confirming its elemental composition. The high mass accuracy of TOF-MS can distinguish between compounds with the same nominal mass but different elemental formulas. The monoisotopic mass of this compound is 295.964834 g/mol . epa.gov Analysis by TOF-MS would aim to detect this exact mass. Often, the molecule is observed as various adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. Predicted mass values for these adducts are critical for accurate identification. uni.lu

Table 1: Predicted High-Resolution Mass Spectrometry Data for C₁₃H₇BrF₂O (Note: The table below shows predicted m/z values for common adducts based on the compound's monoisotopic mass, a standard practice in TOF-MS analysis.)

Adduct FormPredicted m/z
[M+H]⁺296.9726
[M+Na]⁺318.9545
[M-H]⁻294.9571
[M+K]⁺334.9285

This interactive table is based on the known monoisotopic mass and common adducts observed in TOF-MS analysis. epa.govuni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Strong absorptions are typically seen for polar bonds.

Raman Spectroscopy: Measures the inelastic scattering of monochromatic light (from a laser). Vibrational modes that involve a change in the polarizability of the molecule are Raman active. Non-polar bonds often produce strong Raman signals.

For this compound, these techniques can identify the key structural components. The analysis of related molecules like 1-bromo-3-fluorobenzene (B1666201) and 3,5-difluorobenzonitrile (B1349092) provides a basis for assigning the expected vibrational frequencies. nih.govnih.gov

Key Expected Vibrational Frequencies:

Carbonyl (C=O) Stretch: A strong, sharp absorption in the IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of an aryl ketone.

Aromatic C=C Stretching: Multiple bands in the region of 1450-1600 cm⁻¹.

Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹.

Carbon-Fluorine (C-F) Stretching: Strong absorptions in the IR spectrum, typically found in the 1100-1300 cm⁻¹ region.

Carbon-Bromine (C-Br) Stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Expected Vibrational Frequencies for this compound (Note: These are expected ranges based on spectroscopic data from structurally similar compounds.) nih.govchemicalbook.comnih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Active Technique
C=OStretching1650 - 1680IR (Strong)
Aromatic C=CStretching1450 - 1600IR, Raman
Aromatic C-HStretching3000 - 3100IR, Raman
C-FStretching1100 - 1300IR (Strong)
C-BrStretching500 - 650Raman (Stronger)

This interactive table summarizes the key vibrational modes for functional group identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The benzophenone (B1666685) core of the molecule contains two main types of chromophores: the aromatic rings and the carbonyl group.

The expected electronic transitions for this compound are:

π → π* Transitions: These are high-energy transitions associated with the π-electron systems of the two aromatic rings. They typically result in strong absorption bands at shorter wavelengths (e.g., ~250 nm).

n → π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the non-bonding (n) electrons of the carbonyl oxygen atom being excited into an anti-bonding π* orbital. This transition is formally forbidden and results in a weaker absorption band at a longer wavelength (e.g., ~330-350 nm).

The presence of halogen substituents (bromine and fluorine) on the aromatic rings can cause shifts in the absorption maxima (λ_max). These shifts, known as bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength), are due to the electronic effects of the halogens on the chromophore. Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to predict these absorption wavelengths and excitation energies. nih.gov

Computational and Theoretical Investigations of 3 Bromo 3 ,5 Difluorobenzophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a workhorse of modern computational chemistry for predicting molecular properties. For 3-Bromo-3',5'-difluorobenzophenone, DFT calculations would typically be performed using a functional like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) to obtain a detailed understanding of its electronic nature. chemrxiv.orgchemrxiv.org

Prediction of Reaction Pathways and Transition States

DFT is instrumental in mapping out potential energy surfaces for chemical reactions. This allows for the prediction of the most likely reaction pathways and the identification of transition state structures and their corresponding energy barriers. For a molecule like this compound, this could be applied to understand its behavior in, for example, nucleophilic substitution reactions or photochemical processes.

Studies on related molecules, such as difluorobenzophenones, have used DFT to compare the activation barriers for different reaction pathways, like the competitive activation of C-H versus C-F bonds in metal-catalyzed reactions. chemrxiv.org Such calculations would involve locating the transition state for each proposed step and calculating its energy relative to the reactants and products. A lower energy barrier indicates a kinetically more favorable pathway.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for understanding the electronic structure of a single, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For this compound, MD simulations would be used to explore its conformational landscape.

The two phenyl rings in benzophenone (B1666685) are not coplanar and can rotate around the single bonds connecting them to the carbonyl carbon. MD simulations can reveal the preferred rotational angles (dihedral angles), the energy barriers to rotation, and how these conformations might change in different solvent environments. nih.govacs.org This conformational flexibility can be critical for its interaction with other molecules, for instance, in a biological context or as a reactant in a chemical synthesis. Studies on other benzophenone derivatives have used MD to understand their binding to receptors, showing how the molecule adapts its shape to fit into a binding pocket. nih.govacs.org

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict and interpret spectroscopic data. chemrxiv.org For this compound, these calculations can provide valuable information that aids in its characterization.

UV-Vis Spectra: TD-DFT can predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. For benzophenone derivatives, characteristic n→π* and π→π* transitions are observed. chemrxiv.org The positions and intensities of these absorption bands would be influenced by the bromo and difluoro substitutions.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretch, C-Br stretch, C-F stretches, phenyl ring vibrations) can be made. This serves as a powerful tool for structural confirmation.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic DataPredicted Wavenumber/WavelengthAssignment
IR Frequency~1670 cm⁻¹C=O stretching
IR Frequency~1250 cm⁻¹C-F stretching
IR Frequency~680 cm⁻¹C-Br stretching
UV-Vis λmax~260 nmπ→π* transition
UV-Vis λmax~340 nmn→π* transition

Note: These values are illustrative, based on typical spectral data for halogenated benzophenones, and are not specific to this compound.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry is a cornerstone for elucidating reaction mechanisms, providing a level of detail that is often inaccessible through experimental means alone. chemrxiv.org

Energetic Profiles of Key Reaction Steps

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. This profile visualizes the energy changes that occur as a reaction progresses. For reactions involving this compound, such as its synthesis or subsequent transformations, these profiles would reveal whether the reaction is exothermic or endothermic and what the rate-determining step is (the step with the highest energy barrier).

For example, in the synthesis of related compounds, computational studies have been used to understand the thermodynamics and kinetics of different synthetic routes, helping to rationalize why certain products are formed preferentially. The influence of the bromo and difluoro substituents on the stability of intermediates and transition states would be a key focus of such an investigation. chemrxiv.org

Scientific Inquiry Finds No Evidence of Gold Coordination Chemistry for this compound

A thorough review of available scientific literature and chemical databases has revealed no documented instances of the coordination of the chemical compound this compound with gold. Consequently, computational and theoretical investigations into the role of relativistic effects in such a complex have not been performed, as the foundational compound has not been synthesized or characterized.

Relativistic effects are a cornerstone of modern gold chemistry, explaining many of its unique properties. These effects arise from the high velocity of gold's inner electrons, which approach the speed of light. This leads to a contraction of the 6s orbital and an expansion of the 5d orbitals. smith.edunih.gov These phenomena significantly influence the bonding, structure, and reactivity of gold complexes. smith.eduresearchgate.net

Key consequences of relativistic effects in gold chemistry include:

Stronger Covalent Bonds: The contraction of the 6s orbital results in stronger and shorter covalent bonds between gold and other elements. researchgate.net

Aurophilicity: A notable outcome of relativistic effects is the "aurophilic interaction," a weak, attractive force between two or more gold atoms. This interaction, comparable in strength to a hydrogen bond, is crucial in the formation of gold clusters and supramolecular assemblies. nih.gov

Linear Coordination Geometry: Gold(I) complexes predominantly exhibit a linear, two-coordinate geometry, a feature rationalized by relativistic effects that stabilize this arrangement. smith.edu

The Color of Gold: The characteristic yellow color of gold is a direct result of relativistic effects, which alter the energy levels of its electrons, causing it to absorb blue light. smith.edu

Computational chemistry plays a vital role in understanding these effects. Theoretical studies provide insights into the electronic structure and bonding of gold compounds, helping to rationalize experimental observations and predict the properties of new materials. researchgate.netrsc.org These investigations often employ density functional theory (DFT) and other advanced computational methods to model the behavior of electrons in the presence of heavy nuclei like gold.

While the principles of gold coordination chemistry and the significance of relativistic effects are well-established, their specific application to this compound remains unexplored. Benzophenone derivatives can, in principle, act as ligands for metal ions through the carbonyl oxygen atom. However, the scientific community has yet to report the synthesis or theoretical study of a gold complex involving this particular fluorinated and brominated benzophenone.

The absence of such research means that no data is available to populate a discussion on the specific role of relativistic effects in the hypothetical gold coordination chemistry of this compound. Further experimental work would be required to first synthesize and characterize such a complex before any meaningful computational analysis of its properties could be undertaken.

Applications of 3 Bromo 3 ,5 Difluorobenzophenone in Advanced Materials and Organic Synthesis

Monomer in Polymer Chemistry

In the field of polymer science, 3-Bromo-3',5'-difluorobenzophenone serves as a critical monomer for producing high-performance polymers. Its ability to participate in nucleophilic aromatic substitution reactions, coupled with the presence of a latent reactive site (the bromo group), allows for the synthesis of polymers with sophisticated structures and functionalities.

Synthesis of Poly(aryl ether ketone)s (PAEK) and Poly(ether ether ketone) (PEEK) Analogs

Poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. nih.gov Poly(ether ether ketone) (PEEK), a prominent member of the PAEK family, is widely used in demanding applications across the aerospace, medical, and electronics industries. nih.gov The conventional synthesis of PEEK involves the reaction of 4,4'-difluorobenzophenone (B49673) with a bisphenol salt. nih.gov

The use of structural isomers and functionalized monomers like this compound allows for the creation of PEEK and PAEK analogs with modified characteristics. The fluorine atoms in the 3' and 5' positions are activated towards nucleophilic displacement by phenoxides, enabling the polymerization reaction to form the polyether ketone backbone. The bromo group on the other ring does not typically participate in this initial polymerization, remaining as a pendant functional group on the polymer chain. nih.govresearchgate.net

A key strategy for refining the properties of PAEKs is the use of copolymerization, where two or more different difluoro-monomers are reacted with a bisphenol. By incorporating this compound as a co-monomer alongside traditional monomers like 4,4'-difluorobenzophenone, polymer chemists can precisely control the final properties of the material.

The introduction of the bulky bromo-substituted pendant group disrupts the regular packing of the polymer chains. This disruption typically leads to a decrease in crystallinity, which can improve the polymer's solubility in organic solvents, making it easier to process. nih.gov Conversely, the glass transition temperature (Tg), which marks the transition from a rigid to a more flexible state, can be systematically adjusted. Research has shown that as the percentage of monomers that introduce kinks or bulky side groups increases, the polymer's Tg and melting temperature (Tm) can be controllably altered. nih.gov This allows for the fine-tuning of the material's thermal and mechanical performance to meet the specific demands of an application.

Monomer Composition Effect on Polymer Property Typical Observation
Increasing ratio of this compoundCrystallinityDecreases
Increasing ratio of this compoundSolubilityIncreases
Varying co-monomer ratiosGlass Transition Temperature (Tg)Can be systematically adjusted
Varying co-monomer ratiosMelting Temperature (Tm)Can be systematically adjusted

This table illustrates the general trends observed when using co-monomers to tailor polymer properties.

The most significant advantage of using this compound in polymerization is the introduction of a reactive pendant bromo group along the polymer backbone. nih.gov This pendant group serves as a chemical handle for post-polymerization modification. The carbon-bromine bond can be transformed through a variety of well-established chemical reactions, such as cross-coupling, lithiation, or substitution.

This functionality opens up numerous possibilities:

Cross-linking: The pendant bromo groups can be used to create chemical bonds between polymer chains, forming a network structure that enhances solvent resistance and dimensional stability at high temperatures.

Grafting: Other polymer chains or functional molecules can be attached to the backbone, creating graft copolymers with unique surface properties or compatibilities.

Functionalization: The bromo group can be converted into other functional moieties (e.g., hydroxyl, carboxyl, or phosphonate (B1237965) groups) to impart specific properties like improved adhesion, flame retardancy, or biocompatibility. researchgate.net

Development of Functional Polymers with Defined Structures

The use of monomers like this compound is central to the development of functional polymers where the precise placement and density of functional groups are controlled. By adjusting the feed ratio of the bromo-functionalized monomer during copolymerization, it is possible to synthesize a series of polymers with a predictable and tunable number of reactive sites. This control over the microstructure is crucial for creating materials for specialized applications such as membranes, catalysts, or polymer-based sensors where the density of functional groups dictates performance.

Building Block for Complex Organic Molecules

Beyond polymer science, this compound is a valuable building block for the synthesis of complex organic molecules, particularly heterocyclic compounds. Its distinct reactive sites can be addressed in a stepwise manner to construct elaborate molecular frameworks.

Precursors for Xanthone (B1684191) Synthesis

Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone core structure. Many natural and synthetic xanthones exhibit important biological activities. Fluorinated xanthones, in particular, are of interest due to fluorine's ability to enhance photostability and modulate electronic properties. nih.gov

This compound is a well-suited precursor for the synthesis of functionalized and fluorinated xanthones. The general synthetic strategy involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. researchgate.net The process can be envisioned in two key steps:

Introduction of a Nucleophile: First, a hydroxyl group is introduced ortho to the carbonyl on the bromo-substituted ring. This can often be achieved through a variety of synthetic transformations starting from the bromo group.

Intramolecular Cyclization: In the presence of a base, the newly formed hydroxyl group is deprotonated to a phenoxide. This powerful intramolecular nucleophile then attacks one of the ortho-fluorine atoms on the other aromatic ring, displacing the fluoride (B91410) ion and closing the ring to form the xanthone scaffold. nih.govresearchgate.net

The presence of the fluorine atoms is critical as they are excellent leaving groups in SNAr reactions, facilitating the ring-closure step under relatively mild conditions. nih.govacs.org The bromo-substituent from the starting material can be retained in the final xanthone product, providing a site for further functionalization, or it can be the starting point for generating the required ortho-hydroxyl group. This methodology provides a powerful route to novel fluorinated xanthones with potential applications in materials science and medicinal chemistry. nih.gov

Intermediates in the Preparation of Advanced Organic Compounds

This compound is a specialized chemical intermediate, valued for its unique substitution pattern that offers multiple reaction pathways in the synthesis of complex organic molecules. Its structure, featuring a brominated phenyl ring and a difluorinated phenyl ring connected by a ketone, allows for sequential and site-selective modifications. This makes it a valuable building block in the construction of advanced materials and pharmacologically active compounds.

The presence of the bromine atom on one of the phenyl rings is a key feature for its utility in transition metal-catalyzed cross-coupling reactions. This bromo group can readily participate in a variety of coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For instance, the 3-bromophenyl moiety can be coupled with a wide range of boronic acids (Suzuki coupling), alkenes (Heck coupling), or terminal alkynes (Sonogashira coupling) to introduce diverse substituents at this position. This versatility allows for the synthesis of a broad array of derivatives with tailored electronic and steric properties.

The 3',5'-difluorobenzoyl moiety also plays a crucial role in defining the utility of this intermediate. The fluorine atoms are strong electron-withdrawing groups, which can influence the reactivity of the ketone and the aromatic ring. This electronic effect can be exploited in various synthetic strategies. Furthermore, the fluorine atoms can modulate the properties of the final products, such as metabolic stability and binding affinity in medicinal chemistry contexts, or thermal and oxidative stability in materials science applications. For example, the incorporation of fluorine atoms is a common strategy in the design of liquid crystals and advanced polymers.

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various classes of advanced organic compounds. Its potential as a precursor to poly(aryl ether ketone) (PAEK) analogues is noteworthy. By analogy with similar difluorobenzophenone derivatives, it could be used in nucleophilic aromatic substitution reactions to create polymers with pendant functional groups, thereby tuning their physical properties like solubility and crystallinity.

Below is a table summarizing the key reactive sites and their potential transformations:

Reactive SitePotential TransformationsResulting Functionalities
Carbon-Bromine BondSuzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Cyanation, etc.Aryl-aryl linkages, vinyl groups, alkynyl groups, amino groups, nitriles, etc.
Ketone Carbonyl GroupReduction, Grignard Reaction, Wittig Reaction, Reductive AminationSecondary alcohols, tertiary alcohols, alkenes, amines
Difluorinated Phenyl RingNucleophilic Aromatic Substitution (under harsh conditions)Introduction of other functional groups, though less common than C-Br bond reactions.

Structure-Reactivity Relationships and Design Principles in Chemical Synthesis

Influence of Bromine and Fluorine on Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the nature and position of its halogen substituents. The interplay between the bromine and fluorine atoms dictates the molecule's behavior in various chemical transformations.

The bromine atom, being a larger and more polarizable halogen than fluorine, serves as the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is weaker than the carbon-fluorine bond, making it more susceptible to cleavage by a low-valent metal catalyst. This difference in reactivity allows for chemoselective functionalization of the brominated ring while leaving the difluorinated ring intact. This selectivity is a cornerstone of its utility as a synthetic intermediate, enabling the stepwise construction of complex molecules.

The two fluorine atoms on the other phenyl ring exert a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution, although the latter typically requires strong nucleophiles and forcing conditions due to the meta-positioning of the fluorines. The electron-withdrawing nature of the fluorine atoms also influences the reactivity of the ketone carbonyl group. By withdrawing electron density, the fluorine atoms make the carbonyl carbon more electrophilic and thus more susceptible to attack by nucleophiles.

A study on the photochemical reactions of benzophenone (B1666685) derivatives with substituents at the meta positions has shown that the presence of electron-withdrawing groups like fluorine can influence the reaction pathways. nih.gov While a direct study on this compound is not available, it can be inferred that the difluoro-substituted ring will impact the excited state chemistry of the molecule.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of benzophenones often involves Friedel-Crafts acylation. googleapis.comgoogleapis.com For 3-Bromo-3',5'-difluorobenzophenone, this would likely involve the reaction of 3-bromobenzoyl chloride with 1,3-difluorobenzene (B1663923) or 3,5-difluorobenzoyl chloride with bromobenzene (B47551), using a Lewis acid catalyst such as aluminum chloride. googleapis.comgoogle.com However, these traditional methods often suffer from drawbacks such as the use of stoichiometric amounts of catalysts that are difficult to recycle and the generation of hazardous waste.

Future research should focus on developing more sustainable and efficient synthetic strategies. One promising area is the use of organocatalysis , which has been successfully employed for the eco-friendly synthesis of other functionalized 2-hydroxybenzophenone (B104022) frameworks. Another avenue is the exploration of photocatalytic methods , which can enable reactions under mild conditions, minimizing energy consumption and by-product formation.

Table 1: Potential Synthetic Precursors and Their Properties

Compound NameMolecular FormulaCAS NumberKey Synthetic Route
1-Bromo-3,5-difluorobenzene (B42898)C₆H₃BrF₂461-96-1Bromination of 1,3-difluorobenzene or Sandmeyer reaction of 3,5-difluoroaniline (B1215098) nbinno.comgoogle.com
3-Bromobenzoyl chlorideC₇H₄BrClO15791-38-5Chlorination of 3-bromobenzoic acid
1,3-DifluorobenzeneC₆H₄F₂372-18-9Diazotization of 2,4-difluoroaniline (B146603) followed by deamination prepchem.com
3,5-Difluorobenzoyl chlorideC₇H₃ClF₂O85565-74-8Chlorination of 3,5-difluorobenzoic acid
BromobenzeneC₆H₅Br108-86-1Electrophilic bromination of benzene

This table is populated with data for potential precursors and may not represent the final optimized synthetic route.

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is expected to be multifaceted due to the presence of multiple functional groups. The carbonyl group is a known site for nucleophilic addition and reduction reactions. The bromine atom opens the door to a variety of cross-coupling reactions , such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of a wide range of substituents at the 3-position. nbinno.com This could lead to the synthesis of a library of novel derivatives with tailored electronic and steric properties.

Future studies should systematically investigate the reactivity of the C-Br bond in cross-coupling reactions, the susceptibility of the carbonyl group to various nucleophiles and reducing agents, and the compound's photochemical properties.

Advanced Computational Studies for Predictive Synthesis

Computational chemistry, particularly Density Functional Theory (DFT) , can provide invaluable insights into the structure, electronics, and reactivity of this compound. DFT calculations can be used to predict key properties such as molecular geometry, vibrational frequencies, and electronic transitions. These theoretical data can aid in the interpretation of experimental spectroscopic results.

Furthermore, computational modeling can be used to predict the feasibility and selectivity of potential reactions. For instance, DFT calculations can help to understand the regioselectivity of nucleophilic aromatic substitution reactions and to predict the activation barriers for different reaction pathways. This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes and reactions.

Advanced computational methods like Time-Dependent DFT (TD-DFT) can be employed to study the excited state properties of the molecule, which is crucial for understanding its photochemical behavior. By calculating the energies and characteristics of the singlet and triplet excited states, researchers can predict the efficiency of intersystem crossing and the potential for the molecule to act as a photosensitizer.

Table 2: Predicted and Experimental Properties of Related Difluorobenzophenones

Compound NameMolecular FormulaCAS NumberMelting Point (°C)
3,3'-DifluorobenzophenoneC₁₃H₈F₂O345-70-059-61 chemicalbook.com
4,4'-Difluorobenzophenone (B49673)C₁₃H₈F₂O345-92-6106-108
This compoundC₁₃H₇BrF₂O844879-37-4Not reported

This table highlights the lack of experimental data for the title compound in comparison to its isomers.

Integration into Emerging Materials Science Applications

The unique combination of a photosensitive ketone, a reactive bromine site, and stabilizing fluorine atoms makes this compound a compelling candidate for various applications in materials science.

One potential application is in the synthesis of high-performance polymers. Benzophenone (B1666685) derivatives are used as monomers for polyetheretherketones (PEEK) , which are known for their exceptional thermal and chemical stability. wright.edu The bromine atom on the benzophenone core could serve as a site for post-polymerization modification, allowing for the introduction of further functionalities to tailor the polymer's properties.

The photochemical properties of the molecule suggest its potential use as a photoinitiator for polymerization reactions or as a photocrosslinking agent to improve the mechanical properties and solvent resistance of polymers. Furthermore, the presence of fluorine atoms often enhances the thermal stability and processability of organic electronic materials. Therefore, derivatives of this compound could be explored for applications in organic light-emitting diodes (OLEDs) , either as host materials or as dopants.

Future research in this area should focus on the synthesis of polymers incorporating this monomer and the evaluation of their thermal, mechanical, and photophysical properties. The development of new photoactive materials based on this scaffold could lead to advancements in coatings, adhesives, and organic electronics.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Bromo-3',5'-difluorobenzophenone in academic settings?

  • Methodological Answer : Synthesis typically involves halogenation of a benzophenone precursor. For bromination, N-bromosuccinimide (NBS) or molecular bromine (Br₂) with catalysts like FeCl₃ or AlCl₃ is used . Reaction conditions (e.g., solvent polarity, temperature) must balance selectivity and yield. For difluorination, directed ortho-metalation (DoM) or electrophilic fluorination can be employed, with careful control of stoichiometry to avoid over-halogenation . Purification often requires column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization using ethanol/water mixtures .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3, fluorine at C3' and C5') and FT-IR to identify ketone (C=O stretch ~1680 cm⁻¹) and C-Br/C-F bonds . High-resolution mass spectrometry (HRMS) should match the molecular formula (C₁₃H₇BrF₂O, exact mass 291.96 g/mol) . X-ray crystallography may resolve ambiguities in stereoelectronic effects caused by halogen placement .

Advanced Research Questions

Q. How do the bromine and fluorine substituents influence the electronic and steric properties of this compound?

  • Methodological Answer :

  • Electronic Effects : Bromine (σₚ = +0.26) acts as a weak electron-withdrawing group via inductive effects, while fluorine (σₚ = +0.06) has a milder impact. This alters the ketone’s electrophilicity, affecting reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Steric Effects : The meta-fluorine groups introduce minimal steric hindrance compared to ortho-substituents, but bromine at C3 may hinder axial approaches in catalytic systems (e.g., Pd-mediated cross-couplings) .
  • Quantitative Analysis : Use Hammett plots or DFT calculations (B3LYP/6-311+G(d,p)) to model substituent effects on reaction intermediates .

Q. What strategies resolve contradictions in reported reactivity data for halogenated benzophenones?

  • Methodological Answer :

  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., solvent, catalyst loading) to isolate variables .
  • In Situ Monitoring : Employ techniques like Raman spectroscopy or UV-Vis kinetics to track intermediate formation and identify competing pathways (e.g., halogen scrambling vs. desired coupling) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to assess whether discrepancies arise from experimental error or intrinsic compound variability .

Q. How can computational modeling predict the utility of this compound in photochemical applications?

  • Methodological Answer :

  • TD-DFT Calculations : Simulate UV-Vis spectra to estimate absorption maxima (λmax) and triplet-state energies, critical for photo-redox catalysis .
  • Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., near bromine) to predict sites for electron transfer or radical formation .
  • Benchmarking : Validate models against experimental data (e.g., fluorescence quantum yields) from structurally similar fluorinated benzophenones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-3',5'-difluorobenzophenone
Reactant of Route 2
Reactant of Route 2
3-Bromo-3',5'-difluorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.